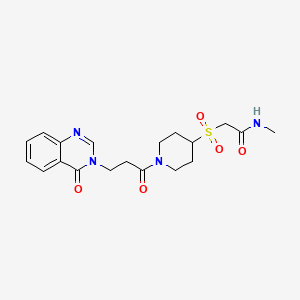

N-methyl-2-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-2-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide: is a complex organic compound notable for its multifaceted applications in various scientific fields. The intricate structure of this compound allows for unique interactions and reactions, making it a subject of interest in chemical, biological, and medical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of N-methyl-2-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide involves several synthetic steps, each requiring precise conditions:

Initial Formation of 4-oxoquinazoline Core: : The synthesis begins with the formation of the 4-oxoquinazoline core, often derived from anthranilic acid through a cyclization reaction with formic acid and acetic anhydride.

Propanoylation Step: : The 4-oxoquinazoline intermediate is then subjected to propanoylation using propanoyl chloride, resulting in the 3-(4-oxoquinazolin-3(4H)-yl)propanoyl derivative.

Piperidinylation: : This derivative undergoes piperidinylation, where it reacts with piperidine in the presence of a suitable base, forming the 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine compound.

Sulfonylation: : The piperidine-containing intermediate is further sulfonylated using methanesulfonyl chloride to introduce the sulfonyl group, yielding the 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl derivative.

N-Methylation: : The final step involves N-methylation, where the compound is treated with methyl iodide under basic conditions to obtain the final product.

Industrial Production Methods

Industrial production follows similar steps, but on a larger scale, often utilizing continuous flow reactors and automated processes to ensure consistency and purity. Reaction conditions are optimized for yield and efficiency, with rigorous quality control measures to monitor each step.

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes several types of chemical reactions:

Oxidation: : It can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: : Reduction reactions can target specific groups like the quinazolinone moiety.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Alkyl halides, sulfonyl chlorides.

Major Products

Oxidation Products: : Derivatives with additional oxygen-containing groups.

Reduction Products: : Reduced forms with altered oxidation states.

Substitution Products: : Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

Synthetic Intermediates: : Used as a building block for more complex molecules.

Biology

Enzyme Inhibition: : Inhibitor studies in enzymology.

Protein Interactions: : Studies on binding interactions with specific proteins.

Medicine

Drug Development: : Investigated for its potential as a therapeutic agent.

Pharmacokinetics: : Studied for absorption, distribution, metabolism, and excretion profiles.

Industry

Material Science: : Used in the synthesis of novel materials.

Agricultural Chemicals:

Mecanismo De Acción

The compound exerts its effects through various molecular mechanisms:

Target Proteins: : Binds to specific proteins, altering their function.

Pathways: : Modulates pathways related to cell growth and apoptosis.

Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, affecting their activity.

Comparación Con Compuestos Similares

Similar Compounds

N-methyl-2-(1-(4-oxoquinazolin-3(4H)-yl)piperidin-4-yl)sulfonyl)acetamide

N-methyl-2-((1-(3-(4-oxoquinazolin-2(1H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

Unique Features

Enhanced Stability: : Compared to similar compounds, it offers improved stability under various conditions.

Selective Binding: : Exhibits selective binding to certain proteins, making it unique for targeted studies.

Versatile Reactivity: : Its structure allows for a broader range of chemical reactions, increasing its utility in synthesis and research.

Actividad Biológica

N-methyl-2-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound's structure consists of a piperidine moiety linked to a sulfonamide and a quinazoline derivative. The presence of these functional groups is significant for its biological activity, as they contribute to the compound's interaction with various biological targets.

- Inhibition of Angiogenesis : Compounds similar to this compound have been reported to inhibit angiogenesis, which is critical in tumor growth and metastasis. Specifically, the 4-oxoquinazoline moiety has shown efficacy in controlling vascular endothelial growth factor (VEGF) production, which is essential for blood vessel formation in tumors .

- Cytokine Modulation : Research indicates that related quinazoline compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha, suggesting a role in modulating inflammatory responses .

- Neuroprotective Effects : The piperidine component is associated with neuroprotective properties, potentially making this compound relevant in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study exploring the effects of quinazoline derivatives on cancer cells demonstrated that this compound significantly reduced cell viability in multiple myeloma and chronic lymphocytic leukemia cell lines. The mechanism was attributed to both apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Effects

In vitro assays revealed that the compound exhibited strong AChE inhibitory activity with an IC50 value comparable to established AChE inhibitors. This suggests potential use in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thus improving synaptic transmission .

Propiedades

IUPAC Name |

N-methyl-2-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidin-4-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5S/c1-20-17(24)12-29(27,28)14-6-9-22(10-7-14)18(25)8-11-23-13-21-16-5-3-2-4-15(16)19(23)26/h2-5,13-14H,6-12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPULRDITJLVFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.